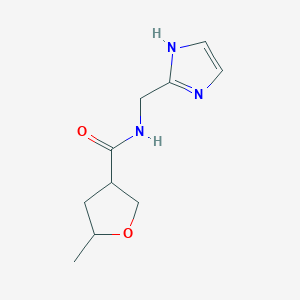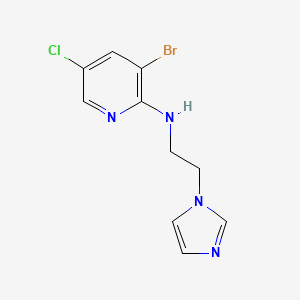
N'-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'BCE-104' and is known for its potential therapeutic applications. BCE-104 belongs to the class of compounds known as 'kinase inhibitors,' which have been extensively studied for their ability to inhibit the activity of specific enzymes involved in various cellular processes.
Mecanismo De Acción
BCE-104 acts as a competitive inhibitor of several kinases, including JAK2, FLT3, and BTK. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets and inhibiting their activity. This inhibition of kinase activity has been shown to induce apoptosis in cancer cells and suppress the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
BCE-104 has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. The compound has also been shown to suppress the immune response in autoimmune disorders, reduce inflammation, and improve overall survival in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCE-104 has several advantages for lab experiments, including its potent inhibitory activity against several kinases and its ability to induce apoptosis in cancer cells. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on BCE-104. One potential direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the development of new formulations and delivery methods for BCE-104 may improve its solubility and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of BCE-104 involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-bromo-5-chloropyridine with cyclopropylamine to form 3-bromo-5-chloropyridin-2-yl-cyclopropylamine. This intermediate is then reacted with ethylene diamine in the presence of a catalyst to form BCE-104.
Aplicaciones Científicas De Investigación
BCE-104 has been the subject of extensive research due to its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic benefits in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
N'-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN3/c11-8-3-7(12)4-14-10(8)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVLPPVZIOYCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=C(C=C(C=N2)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)



![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)



![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)
